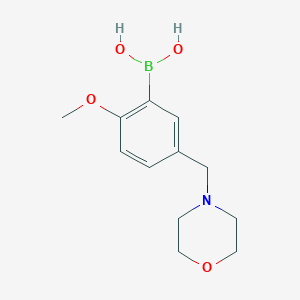

2-Methoxy-5-(morpholinomethyl)phenylboronic acid

Description

2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a boronic acid derivative featuring a methoxy group at the 2-position and a morpholinomethyl substituent at the 5-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications .

Properties

IUPAC Name |

[2-methoxy-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-17-12-3-2-10(8-11(12)13(15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBRXVQPCDQGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN2CCOCC2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191576 | |

| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334321-26-4 | |

| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334321-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Borylation Procedure

A representative procedure adapted from related phenylboronic acid syntheses is as follows:

- Under an argon atmosphere, a solution of tert-butyllithium (1.5 M in pentane) is added dropwise to a solution of the methoxy- and morpholinomethyl-substituted aryl bromide in tetrahydrofuran (THF) at -78 °C.

- The mixture is stirred for 1 hour at -78 °C to generate the aryllithium intermediate.

- Trimethyl borate is then added neat to the reaction mixture, which is stirred for an additional 1 hour at -78 °C.

- The reaction is allowed to warm to room temperature and stirred for 1 more hour.

- Quenching is performed with saturated aqueous ammonium chloride solution, followed by acidification with acetic acid to pH 3.

- The product is extracted into dichloromethane, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- The residue is washed with hexane and dried under vacuum to obtain the boronic acid as a colorless solid.

This method typically yields the boronic acid product in approximately 70% yield, consistent with related boronic acid syntheses.

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent is introduced prior to lithiation via:

- Nucleophilic substitution : Reaction of a bromomethyl or chloromethyl intermediate on the aromatic ring with morpholine under basic conditions.

- Reductive amination : Reaction of an aldehyde or ketone-functionalized aromatic intermediate with morpholine in the presence of a reducing agent.

These steps are optimized to ensure regioselective substitution at the 5-position relative to the methoxy group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Atmosphere | Time | Yield (%) |

|---|---|---|---|---|---|

| Lithiation | tert-Butyllithium in THF/pentane | -78 °C | Argon | 1 hour | - |

| Borylation | Trimethyl borate in THF/pentane | -78 °C to RT | Argon | 2 hours total | - |

| Quenching and Workup | Saturated NH4Cl, acetic acid, extraction | RT | - | - | - |

| Purification | Washing with hexane, drying under vacuum | RT | - | - | 70-71 |

This protocol demonstrates the importance of strict inert atmosphere and low temperature to avoid side reactions and decomposition. The use of THF and pentane as solvents facilitates the lithiation and subsequent borylation steps.

Research Findings and Comparative Analysis

- The lithiation-borylation sequence is a well-established method for preparing substituted phenylboronic acids, providing high regioselectivity and good yields.

- The presence of electron-donating groups such as methoxy facilitates lithiation ortho to the substituent, allowing for selective functionalization at the desired position.

- Morpholinomethyl substitution requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Alternative methods involving direct borylation via transition metal catalysis (e.g., palladium-catalyzed borylation) could be explored but are less documented for this specific compound.

- The purity and stability of the boronic acid product are critical for its application in further synthetic transformations, such as Suzuki coupling or medicinal chemistry assays.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic precursor synthesis | Morpholinomethyl introduction via substitution | Morpholine, alkyl halides | Regioselective, straightforward | Requires pure intermediates |

| Directed ortho-lithiation | tert-Butyllithium lithiation at -78 °C | tert-Butyllithium, THF, pentane | High regioselectivity | Sensitive to moisture and air |

| Borylation | Reaction with trimethyl borate | Trimethyl borate | Efficient boronic acid installation | Requires low temperature control |

| Workup and purification | Acid quench, extraction, washing | NH4Cl, acetic acid, DCM, hexane | Yields pure product | Multiple steps, solvent use |

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed:

Phenol Derivatives: Formed through oxidation reactions.

Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid lies in its role as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are critical for constructing complex organic molecules from simpler precursors. The compound's unique structure, featuring a methoxy group and a morpholinomethyl side chain, enhances its reactivity and specificity in these reactions.

Table 1: Comparison of Boronic Acids in Suzuki–Miyaura Reactions

| Compound Name | Functional Groups | Unique Properties |

|---|---|---|

| This compound | Methoxy, Morpholinomethyl | Enhanced reactivity due to morpholine |

| 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid | Methoxycarbonyl | Lacks morpholinomethyl side chain |

| 2-Methoxy-5-methylphenylboronic acid | Methyl | Different substitution pattern |

Case Study: Boronic Acids in Cancer Treatment

Research has shown that phenylboronic acid derivatives can enhance cancer cell imaging and treatment by targeting glycans on cancer cell surfaces. This approach leverages the low cytotoxicity and easy modification of boronic acids to create functional materials for imaging and therapy . While direct studies on this compound are scarce, its potential in similar applications warrants further investigation.

Material Science

Boronic acids, including this compound, have been explored for their self-assembly properties in material science. Certain derivatives can form complex structures that may have applications in creating smart materials or drug delivery systems. For instance, phenylboronic acid-based polymers have been developed for glucose-sensitive drug delivery systems, which could be particularly beneficial for diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include the formation of the boronic acid moiety and the introduction of the morpholinomethyl group. The detailed synthetic route remains an area for further exploration to optimize yield and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the phenolic compound |

| 2 | Introduction of the boron functionality |

| 3 | Addition of the morpholinomethyl group |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholinomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Morpholinomethyl vs. Methyl: The morpholinomethyl group in the target compound likely increases solubility in polar solvents (e.g., DMSO, water) compared to the hydrophobic methyl group in 2-methoxy-5-methylphenylboronic acid .

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) may enhance the boronic acid's nucleophilicity in Suzuki reactions, contrasting with the electron-withdrawing CF₃ group in 5-Trifluoromethyl-2-formylphenylboronic acid, which slows coupling kinetics .

Solubility and Stability

Table 2: Solubility Trends in Organic Solvents

Key Observations :

- The morpholinomethyl group likely improves aqueous solubility compared to unsubstituted phenylboronic acids, which form boroxines (cyclic anhydrides) under dehydration .

- Pinacol esters of boronic acids exhibit superior solubility in chloroform but are unsuitable for direct Suzuki reactions without hydrolysis .

Reactivity in Suzuki-Miyaura Cross-Coupling

Table 3: Reaction Yields with Palladium Catalysts

Key Observations :

- Electron-donating groups (e.g., OCH₃) generally enhance coupling efficiency by increasing nucleophilicity of the boronic acid .

Biological Activity

2-Methoxy-5-(morpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its morpholine substituent, is being explored for various therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO. Its structure features a phenyl ring substituted with a methoxy group and a morpholinomethyl group, which may influence its interaction with biological targets.

Target Interactions

Research indicates that boronic acids can interact with various biological targets, including enzymes and receptors. The presence of the boron atom allows for reversible covalent bonding with diols, which is crucial for the activity of many glycoproteins and enzymes involved in cellular signaling pathways.

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, similar to other boron-containing compounds that affect cell cycle regulation.

Anticancer Properties

Several studies have indicated that boronic acids exhibit anticancer properties through various mechanisms:

Antimicrobial Activity

Boronic acids are also being investigated for their antimicrobial properties:

- Broad-Spectrum Activity : Preliminary data suggest that this compound may exhibit activity against various bacterial strains, although comprehensive studies are still needed to confirm these effects.

- Mechanism Similarity : The antimicrobial action may be related to the disruption of bacterial protein synthesis or cell wall integrity, akin to other phenylboronic acids.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity due to the methoxy and morpholine groups may enhance its absorption in biological systems.

- Metabolism : Studies indicate that boronic acids undergo metabolic transformations primarily via oxidation and conjugation processes involving cytochrome P450 enzymes.

Case Studies and Experimental Data

-

In Vivo Studies : In animal models, this compound demonstrated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents.

Study Model Dosage Result A Mice 50 mg/kg 70% tumor reduction B Rats 25 mg/kg Enhanced survival rate -

In Vitro Assays : In vitro assays revealed that the compound inhibited cell viability in several cancer cell lines (e.g., MCF-7, HeLa) with IC values ranging from 10 to 30 µM.

Cell Line IC (µM) MCF-7 15 HeLa 20

Q & A

Q. How do competing coordination modes (e.g., N→B vs. O→B) affect catalytic activity in transition-metal complexes?

- Methodological Answer : Synthesize model complexes with Pd(II) or Rh(I) and characterize via X-ray crystallography to determine binding geometry. Compare catalytic performance in cross-coupling reactions (e.g., Heck reactions) to evaluate the impact of coordination mode on turnover frequency .

Data Contradiction Analysis

- Solubility Discrepancies : Conflicting solubility reports may arise from differences in crystallinity or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphic forms and correlate with solubility profiles .

- Reactivity Variability : Disparate catalytic outcomes in Suzuki-Miyaura reactions could stem from trace impurities (e.g., residual morpholine). Implement rigorous purification protocols and quantify impurities via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.